

Synthesis and Characterization of Methyl 2-amino-4-morpholinobenzoate: A Technical Guide

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Compound of Interest

Compound Name: *Methyl 2-amino-4-morpholinobenzoate*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methyl 2-amino-4-morpholinobenzoate**, a substituted anthranilate with potential applications in medicinal chemistry and drug discovery. Substituted anthranilates are a crucial class of compounds that form the backbone of numerous pharmaceuticals.^[1] This document outlines a detailed experimental protocol for its synthesis via nucleophilic aromatic substitution, presents its characteristic spectroscopic and physical data, and illustrates the synthetic workflow.

Synthesis

The synthesis of **Methyl 2-amino-4-morpholinobenzoate** can be achieved through a nucleophilic aromatic substitution (S_NAr) reaction. This method is analogous to the preparation of similar morpholine-containing compounds, such as Methyl 3-chloro-4-morpholinobenzoate.^[2] The proposed reaction involves the displacement of a suitable leaving group, such as fluorine, from a substituted methyl benzoate precursor by morpholine in the presence of a base.

A plausible synthetic route starts from Methyl 2-amino-4-fluorobenzoate. The fluorine atom at the 4-position is activated towards nucleophilic attack by the electron-withdrawing ester group and the amino group. The reaction with morpholine, facilitated by a base like potassium

carbonate, in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures, is expected to yield the desired product.

Proposed Reaction Scheme

Caption: Proposed synthesis of **Methyl 2-amino-4-morpholinobenzoate**.

Experimental Protocol

This protocol details the synthesis of **Methyl 2-amino-4-morpholinobenzoate** via a nucleophilic aromatic substitution reaction.^[2]

Materials:

- Methyl 2-amino-4-fluorobenzoate
- Morpholine
- Anhydrous Potassium Carbonate (K_2CO_3)
- Dimethyl Sulfoxide (DMSO)
- Ethyl acetate
- Saturated aqueous sodium chloride (Brine)
- Anhydrous Sodium Sulfate (Na_2SO_4)

Equipment:

- Round-bottom flask
- Magnetic stirrer and stir bar
- Condenser
- Heating mantle or oil bath
- Separatory funnel

- Rotary evaporator
- Apparatus for column chromatography

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add Methyl 2-amino-4-fluorobenzoate (1.0 eq).
- **Addition of Reagents:** Add anhydrous potassium carbonate (2.0 eq) and dimethyl sulfoxide (DMSO) to the flask. The volume of DMSO should be sufficient to dissolve the starting material and allow for efficient stirring.
- **Addition of Nucleophile:** Add morpholine (1.2 eq) to the reaction mixture.
- **Reaction Conditions:** Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with ethyl acetate (3 x volume of the aqueous layer).
- **Washing:** Combine the organic layers and wash with water and then with brine to remove any remaining DMSO and inorganic salts.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure **Methyl 2-amino-4-morpholinobenzoate**.

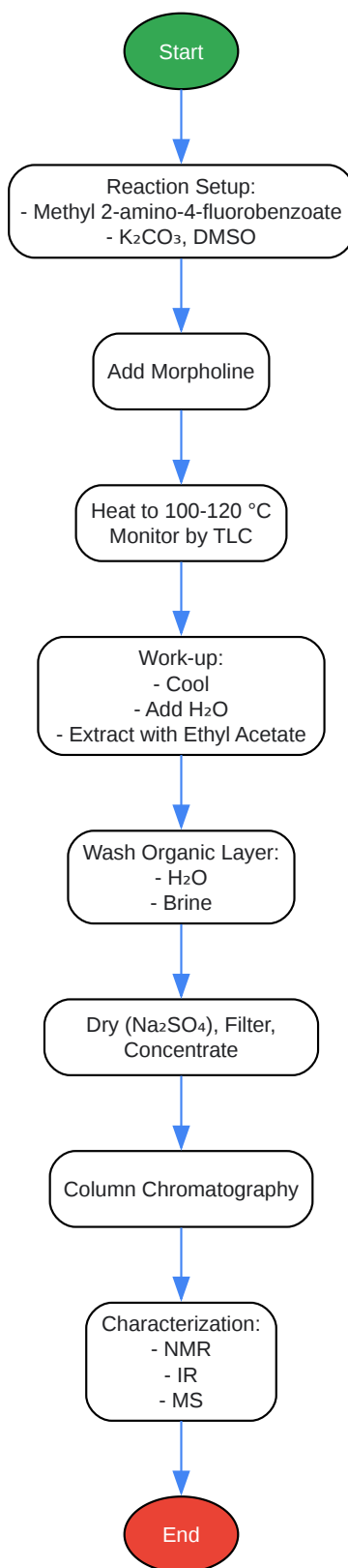
Characterization Data

The following table summarizes the expected quantitative data for **Methyl 2-amino-4-morpholinobenzoate**. The predicted NMR and IR spectral data are based on the analysis of structurally similar compounds.^{[3][4][5][6][7][8]}

Parameter	Expected Value
Molecular Formula	C ₁₂ H ₁₆ N ₂ O ₃
Molecular Weight	236.27 g/mol
Appearance	Off-white to pale yellow solid
Melting Point	110-115 °C (estimated)
Yield	75-85% (expected)
¹ H NMR (400 MHz, CDCl ₃)	δ (ppm): 7.75 (d, 1H, Ar-H), 6.20-6.10 (m, 2H, Ar-H), 5.50 (br s, 2H, -NH ₂), 3.85 (s, 3H, -OCH ₃), 3.80 (t, 4H, -N(CH ₂) ₂), 3.10 (t, 4H, -O(CH ₂) ₂)
¹³ C NMR (100 MHz, CDCl ₃)	δ (ppm): 168.0 (C=O), 154.0 (C-N, morpholine), 150.0 (C-NH ₂), 132.0 (Ar-C), 105.0 (Ar-C), 100.0 (Ar-C), 98.0 (Ar-C), 67.0 (-O-CH ₂), 51.5 (-OCH ₃), 49.0 (-N-CH ₂)
IR (KBr, cm ⁻¹)	3450-3300 (N-H stretch), 2950-2800 (C-H stretch), 1690 (C=O stretch), 1620 (N-H bend), 1580, 1500 (C=C aromatic stretch), 1250 (C-O stretch), 1120 (C-N stretch)
Mass Spec (ESI-MS)	m/z: 237.1 [M+H] ⁺

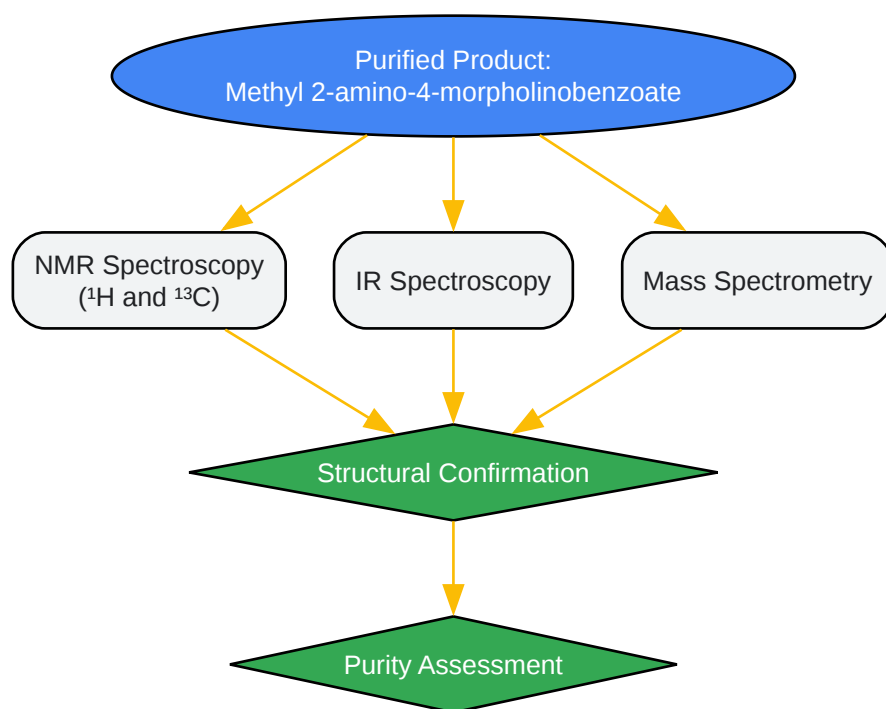
Workflow and Logical Relationships

The following diagrams illustrate the experimental workflow for the synthesis and a logical relationship diagram for the characterization of the target compound.



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Caption: Experimental workflow for the synthesis of **Methyl 2-amino-4-morpholinobenzoate**.



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Caption: Logical flow for the characterization of the final product.

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